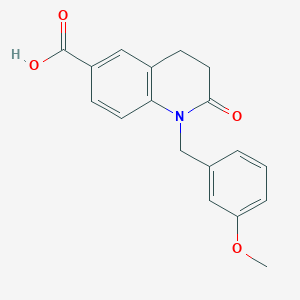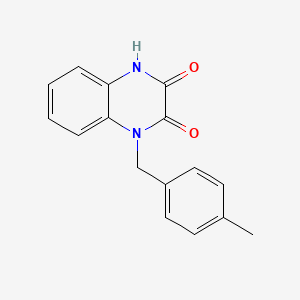![molecular formula C21H16N2O3S B1386912 5-(4-Aminophenoxy)-2-[2-(methylthio)phenyl]-1H-isoindole-1,3(2H)-dione CAS No. 1170101-66-2](/img/structure/B1386912.png)
5-(4-Aminophenoxy)-2-[2-(methylthio)phenyl]-1H-isoindole-1,3(2H)-dione
Vue d'ensemble
Description
5-(4-Aminophenoxy)-2-[2-(methylthio)phenyl]-1H-isoindole-1,3(2H)-dione, also known as AMP-DIONE, is a synthetic compound with a wide range of potential uses in scientific research. It is a derivative of isoindole-1,3-dione and contains an aminophenoxy group and a 2-(methylthio)phenyl group. AMP-DIONE is a colorless solid with a melting point of 91-93°C. It has been used in various experiments due to its unique properties, such as its ability to form complexes with metal ions and its potential to act as a ligand in coordination chemistry.
Applications De Recherche Scientifique
5-(4-Aminophenoxy)-2-[2-(methylthio)phenyl]-1H-isoindole-1,3(2H)-dione has been used in a variety of scientific research applications. It has been used as a ligand in coordination chemistry to form complexes with metal ions, such as cobalt, manganese, and nickel. It has also been used in the synthesis of organic compounds, such as 1,2,3-triazoles and 1,2,4-triazoles. Additionally, 5-(4-Aminophenoxy)-2-[2-(methylthio)phenyl]-1H-isoindole-1,3(2H)-dione has been used in the synthesis of polymers, such as poly(ethylene glycol) and poly(propylene glycol).
Mécanisme D'action
5-(4-Aminophenoxy)-2-[2-(methylthio)phenyl]-1H-isoindole-1,3(2H)-dione is able to form complexes with metal ions due to its ability to act as a ligand in coordination chemistry. A ligand is an atom or molecule that can donate a pair of electrons to a metal atom or ion, forming a coordinate covalent bond. In the case of 5-(4-Aminophenoxy)-2-[2-(methylthio)phenyl]-1H-isoindole-1,3(2H)-dione, the aminophenoxy group acts as the donor group and the 2-(methylthio)phenyl group acts as the acceptor group. The resulting complex is stabilized by hydrogen bonds, which form between the aminophenoxy group and the metal ion.
Effets Biochimiques Et Physiologiques
5-(4-Aminophenoxy)-2-[2-(methylthio)phenyl]-1H-isoindole-1,3(2H)-dione has been studied for its potential biochemical and physiological effects. It has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. Additionally, 5-(4-Aminophenoxy)-2-[2-(methylthio)phenyl]-1H-isoindole-1,3(2H)-dione has been found to have antioxidant and anti-inflammatory effects when tested in cell culture studies. However, further research is needed to determine the potential therapeutic effects of 5-(4-Aminophenoxy)-2-[2-(methylthio)phenyl]-1H-isoindole-1,3(2H)-dione in humans.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-Aminophenoxy)-2-[2-(methylthio)phenyl]-1H-isoindole-1,3(2H)-dione has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable in both acidic and basic solutions. Additionally, it is non-toxic and has a low melting point. However, there are some limitations to its use in lab experiments. For example, it is not very soluble in water, and it is not very stable in organic solvents.
Orientations Futures
There are several potential future directions for research involving 5-(4-Aminophenoxy)-2-[2-(methylthio)phenyl]-1H-isoindole-1,3(2H)-dione. It could be studied for its potential therapeutic effects in humans, such as its ability to inhibit COX-2 and its antioxidant and anti-inflammatory effects. Additionally, it could be used to develop new complexes with metal ions, as well as new polymers and organic compounds. Finally, it could be used to develop new methods of synthesis and new applications in scientific research.
Propriétés
IUPAC Name |
5-(4-aminophenoxy)-2-(2-methylsulfanylphenyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S/c1-27-19-5-3-2-4-18(19)23-20(24)16-11-10-15(12-17(16)21(23)25)26-14-8-6-13(22)7-9-14/h2-12H,22H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQCAPRKSSYKHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Aminophenoxy)-2-[2-(methylthio)phenyl]-1H-isoindole-1,3(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-(4-Methoxybenzyl)-5,7-dimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B1386833.png)
![4,5-Dihydrothieno[2,3-e][1]benzothiophene-2-carboxylic acid](/img/structure/B1386834.png)
![Methyl 4-(2-methoxy-2-oxoethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B1386836.png)
![4-{[4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]methyl}benzoic acid](/img/structure/B1386837.png)
![7-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylic acid](/img/structure/B1386838.png)
![1-[(5-Chloro-1-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1386843.png)
![4-{1-[(Cyclopentylamino)carbonyl]piperidin-4-yl}benzoic acid](/img/structure/B1386844.png)
![5-[(Cyanocarbonyl)amino]-2-methyl-1,3-benzothiazole](/img/structure/B1386845.png)
![2-(Cyclopropylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid](/img/structure/B1386846.png)
![5-[3-(Acetylamino)phenyl]nicotinic acid](/img/structure/B1386847.png)
![[1-(Phenylsulfonyl)piperidin-3-yl]acetic acid](/img/structure/B1386848.png)
![1-[(2-Methylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1386851.png)